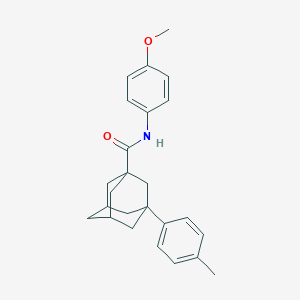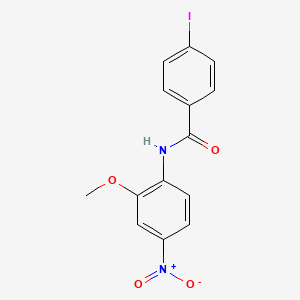![molecular formula C12H12N2O4S2 B4955969 4-{[(2-hydroxy-5-methylphenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B4955969.png)
4-{[(2-hydroxy-5-methylphenyl)amino]sulfonyl}-2-thiophenecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{[(2-hydroxy-5-methylphenyl)amino]sulfonyl}-2-thiophenecarboxamide, also known as PTK 787, is a small molecule inhibitor that has been extensively studied for its potential use in the treatment of cancer. This compound works by blocking the activity of vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR), which are both involved in the growth and spread of cancer cells.
Mecanismo De Acción
4-{[(2-hydroxy-5-methylphenyl)amino]sulfonyl}-2-thiophenecarboxamide 787 works by blocking the activity of VEGFR and PDGFR, which are both involved in the growth and spread of cancer cells. These receptors play a critical role in the formation of new blood vessels, which are necessary for the growth and spread of tumors.
Biochemical and Physiological Effects:
4-{[(2-hydroxy-5-methylphenyl)amino]sulfonyl}-2-thiophenecarboxamide 787 has been shown to inhibit angiogenesis, the process by which new blood vessels are formed. This leads to a reduction in the blood supply to tumors, which can slow their growth and spread. In addition, 4-{[(2-hydroxy-5-methylphenyl)amino]sulfonyl}-2-thiophenecarboxamide 787 has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 4-{[(2-hydroxy-5-methylphenyl)amino]sulfonyl}-2-thiophenecarboxamide 787 is that it has been extensively studied and has a well-established mechanism of action. However, one limitation is that it can be difficult to synthesize and may not be readily available for use in lab experiments.
Direcciones Futuras
There are several future directions for research on 4-{[(2-hydroxy-5-methylphenyl)amino]sulfonyl}-2-thiophenecarboxamide 787. One area of interest is the development of new and more efficient synthesis methods for this compound. Additionally, further studies are needed to determine the optimal dosing and administration of 4-{[(2-hydroxy-5-methylphenyl)amino]sulfonyl}-2-thiophenecarboxamide 787 for the treatment of different types of cancer. Finally, research is needed to investigate the potential use of 4-{[(2-hydroxy-5-methylphenyl)amino]sulfonyl}-2-thiophenecarboxamide 787 in combination with other cancer treatments, such as chemotherapy and radiation therapy.
Métodos De Síntesis
The synthesis of 4-{[(2-hydroxy-5-methylphenyl)amino]sulfonyl}-2-thiophenecarboxamide 787 involves several steps, including the reaction of 2-aminophenol with chlorosulfonic acid to form 2-chloro-5-methylphenylsulfonic acid. This compound is then reacted with thiophene-2-carboxylic acid to produce the final product.
Aplicaciones Científicas De Investigación
4-{[(2-hydroxy-5-methylphenyl)amino]sulfonyl}-2-thiophenecarboxamide 787 has been extensively studied for its potential use in cancer research. It has been shown to inhibit the growth and spread of cancer cells in vitro and in vivo, and has been tested in clinical trials for the treatment of several types of cancer, including colorectal, lung, and breast cancer.
Propiedades
IUPAC Name |
4-[(2-hydroxy-5-methylphenyl)sulfamoyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O4S2/c1-7-2-3-10(15)9(4-7)14-20(17,18)8-5-11(12(13)16)19-6-8/h2-6,14-15H,1H3,(H2,13,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRJZPBKIMCMQAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)NS(=O)(=O)C2=CSC(=C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(methylamino)carbonyl]hexopyranosylamine](/img/structure/B4955901.png)
![1-[3-(phenylthio)propanoyl]indoline](/img/structure/B4955909.png)
![7-amino-2-bromo-9,10,11,12-tetrahydro-6H-chromeno[3,4-c]quinolin-6-one](/img/structure/B4955914.png)
![11-(3,4-dimethoxyphenyl)-3,3-dimethyl-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4955920.png)
![N-(2-methoxyethyl)-6-[4-(3-methoxypropyl)-1-piperidinyl][1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B4955936.png)
![4-bromo-N-(4-ethoxyphenyl)-N-{2-[2-(1-methyl-4-piperidinylidene)hydrazino]-2-oxoethyl}benzenesulfonamide](/img/structure/B4955938.png)



![[1-(7-methoxy-4-methyl-2-quinolinyl)-3-piperidinyl]methanol](/img/structure/B4955958.png)
![4-[3-(1H-pyrazol-3-yl)phenyl]-2-(1-pyrrolidinyl)-6-(trifluoromethyl)pyrimidine](/img/structure/B4955963.png)

![N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-chloro-4-nitrobenzamide](/img/structure/B4955980.png)
![1-(2-fluorophenyl)-4-{1-[(5-methyl-2-thienyl)carbonyl]-3-piperidinyl}piperazine](/img/structure/B4955992.png)